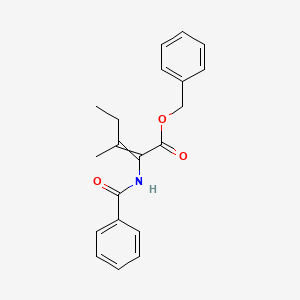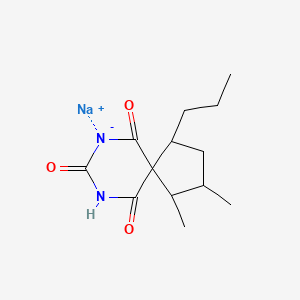
Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione is a complex organic compound characterized by its unique spiro structure. This compound is part of the diazaspiro family, known for their diverse applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione typically involves a multi-step process. One common method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a highly regioselective manner, resulting in the formation of the spiro scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Often performed in anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- Sodium 1,2-dimethyl-4-ethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione
- Sodium 1-methyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione
Uniqueness
Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its spiro structure contributes to its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
63990-31-8 |
|---|---|
分子式 |
C13H19N2NaO3 |
分子量 |
274.29 g/mol |
IUPAC 名称 |
sodium;1,2-dimethyl-4-propyl-7-aza-9-azanidaspiro[4.5]decane-6,8,10-trione |
InChI |
InChI=1S/C13H20N2O3.Na/c1-4-5-9-6-7(2)8(3)13(9)10(16)14-12(18)15-11(13)17;/h7-9H,4-6H2,1-3H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChI 键 |
MRBSUGLXODIDFE-UHFFFAOYSA-M |
规范 SMILES |
CCCC1CC(C(C12C(=O)NC(=O)[N-]C2=O)C)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



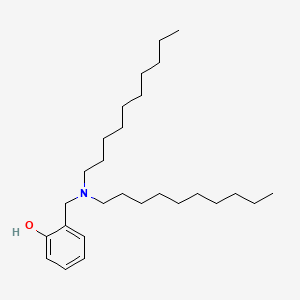
![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
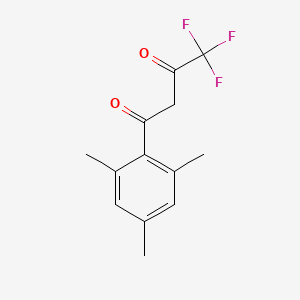
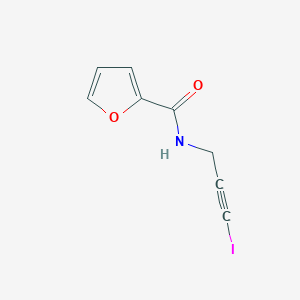
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)

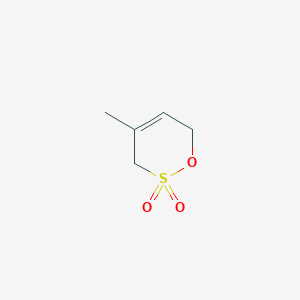
![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)

![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
